
2-(2-Methoxypyridin-3-yl)acetonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis
MPAN serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the methoxypyridine moiety into various molecular frameworks, which is valuable in synthesizing complex organic compounds. The methoxypyridine group can participate in cross-coupling reactions, contributing to the creation of new carbon-nitrogen bonds .
Pharmaceutical Research
In pharmaceutical research, MPAN is utilized to develop novel drug candidates. Its incorporation into drug molecules can enhance pharmacokinetic properties and improve drug-receptor interactions. This compound is particularly useful in the synthesis of small-molecule drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
Agrochemical Development
MPAN’s chemical structure is beneficial for creating agrochemicals, such as pesticides and herbicides. Its pyridine ring can mimic natural plant hormones, making it an effective component in designing compounds that regulate plant growth or protect crops from pests .
Material Science
In material science, MPAN can be used to synthesize new organic materials with potential applications in electronics and photonics. Its ability to form stable, conjugated systems is advantageous for creating materials with specific optical and electronic properties .
Catalysis
MPAN is explored as a ligand in catalysis. Its nitrogen atoms can coordinate to metal centers, forming complexes that catalyze various chemical reactions. This is particularly relevant in the development of environmentally friendly catalytic processes .
Analytical Chemistry
As an analytical reagent, MPAN is employed in chromatography and spectrometry. It can act as a derivatization agent, modifying compounds to enhance their detection and quantification in complex mixtures .
Propiedades
IUPAC Name |
2-(2-methoxypyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGNRNRLVJUPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




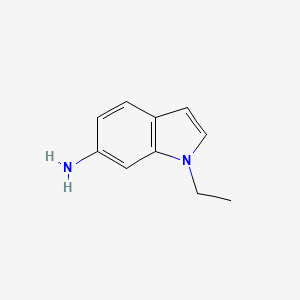

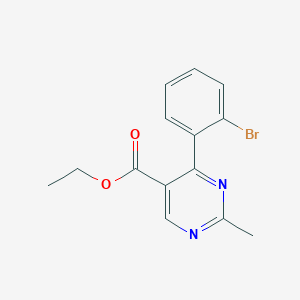
![3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1647714.png)
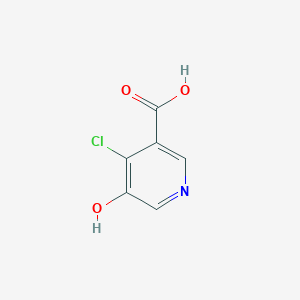
![2-Pyridinemethanol,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647717.png)
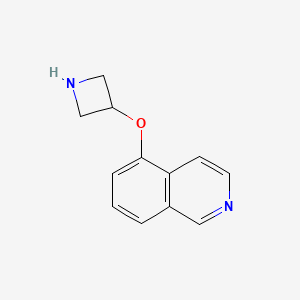

![1,4-Benzenediamine, N1-[2-(dimethylamino)ethyl]-](/img/structure/B1647723.png)
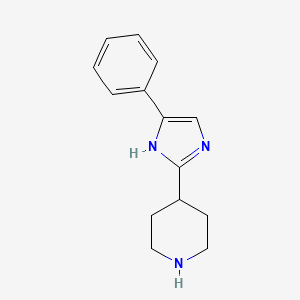

![(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-ol](/img/structure/B1647732.png)